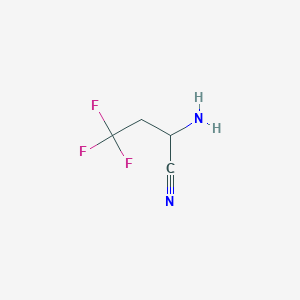

2-Amino-4,4,4-trifluorobutanenitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H5F3N2 |

|---|---|

Molecular Weight |

138.09 g/mol |

IUPAC Name |

2-amino-4,4,4-trifluorobutanenitrile |

InChI |

InChI=1S/C4H5F3N2/c5-4(6,7)1-3(9)2-8/h3H,1,9H2 |

InChI Key |

OASWSWVWYJBREJ-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C#N)N)C(F)(F)F |

Origin of Product |

United States |

Chemical Transformations and Derivatization Pathways of 2 Amino 4,4,4 Trifluorobutanenitrile

Synthesis of Trifluoromethylated Amine Derivatives

Beyond amino acids, 2-Amino-4,4,4-trifluorobutanenitrile can be converted into other valuable amine derivatives, such as diamines and amino alcohols, by targeting the nitrile group for reduction.

The nitrile group is readily reducible to a primary amine. This transformation converts this compound into 4,4,4-trifluoro-1,2-diaminobutane, a trifluoromethylated vicinal diamine. Common and effective reagents for this reduction include:

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of converting nitriles to primary amines. libretexts.org The reaction is typically performed in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney Nickel (Ra-Ni) or platinum oxide (PtO₂), often under pressure.

This reduction provides direct access to a chiral 1,2-diamine, a structural motif present in many catalysts and pharmaceutical compounds.

As described above, the direct reduction of the nitrile moiety in this compound is the most straightforward pathway to prepare the corresponding vicinal diamine, 4,4,4-trifluoro-1,2-diaminobutane. mdpi.com

The synthesis of the corresponding amino alcohol, 2-amino-4,4,4-trifluorobutan-1-ol, can be achieved via a two-step sequence starting from the aminonitrile:

Hydrolysis: The nitrile is first hydrolyzed to the carboxylic acid (2-Amino-4,4,4-trifluorobutanoic acid), as detailed in section 3.1.1.

Reduction: The resulting carboxylic acid is then reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a suitable reagent for this second step, as it is powerful enough to reduce carboxylic acids to alcohols. libretexts.org

This sequence provides a reliable route to chiral trifluoromethylated amino alcohols, which are important building blocks in organic synthesis.

| Starting Material | Reagent(s) | Intermediate | Final Product | Transformation Type |

|---|---|---|---|---|

| This compound | 1. LiAlH₄ or H₂/Catalyst | - | 4,4,4-trifluoro-1,2-diaminobutane | Nitrile Reduction |

| This compound | 1. H₃O⁺ 2. LiAlH₄ | 2-Amino-4,4,4-trifluorobutanoic acid | 2-amino-4,4,4-trifluorobutan-1-ol | Hydrolysis then Carboxylic Acid Reduction |

Further Functionalization and Molecular Diversification

The primary derivatives of this compound—the α-amino acid, the 1,2-diamine, and the amino alcohol—are not typically end products but rather versatile intermediates for further molecular diversification. The presence of the trifluoromethyl group is highly desirable in drug discovery, as it can improve a compound's pharmacokinetic profile. mdpi.commdpi.com

Trifluoromethylated α-Amino Acids: These are valuable for creating peptidomimetics or for incorporation into peptides. acs.org Replacing a natural amino acid with its trifluoromethylated counterpart can increase the metabolic stability of the peptide by shielding the adjacent peptide bond from enzymatic cleavage. The CF₃ group can also act as a bioisostere for other groups, such as the isopropyl group of leucine (B10760876), allowing for the fine-tuning of receptor binding interactions. mdpi.comresearchgate.net

Trifluoromethylated 1,2-Diamines: Chiral vicinal diamines are privileged scaffolds in medicinal chemistry and are used in the synthesis of heterocyclic compounds and as chiral ligands in asymmetric catalysis.

Trifluoromethylated Amino Alcohols: These serve as chiral synthons for a wide array of more complex molecules, including ligands and pharmacologically active agents.

In essence, the chemical transformations of this compound provide a gateway to a library of trifluoromethylated building blocks, enabling the exploration of chemical space in the pursuit of new therapeutics and other functional molecules.

Formation of Amides, Thioureas, and Imidazolidinones from Derived Amines

The amino groups of this compound and its derived diamine are readily transformed into a variety of functional groups, including amides, thioureas, and imidazolidinones. These transformations provide access to a diverse set of molecules with tailored properties.

Amide Formation: Amides are typically synthesized from amines through acylation with carboxylic acid derivatives, such as acyl chlorides or anhydrides. The reaction of a trifluoromethyl-substituted amine with an acylating agent proceeds under standard conditions to yield the corresponding amide. The presence of the trifluoromethyl group can influence the reactivity of the amine and the properties of the resulting amide. google.comacsgcipr.org

Thiourea (B124793) Formation: Thioureas are readily prepared by the reaction of primary or secondary amines with isothiocyanates. This reaction is generally a straightforward addition reaction that proceeds with high efficiency. The reaction of an amine derived from this compound with an appropriate isothiocyanate would yield a trifluoromethyl-containing thiourea derivative. nih.gov

Imidazolidinone Synthesis: Imidazolidinones are cyclic urea (B33335) derivatives that can be synthesized from 1,2-diamines. The reduction of this compound would provide 4,4,4-trifluoro-1,2-butanediamine, a key precursor for imidazolidinone formation. The cyclization of this diamine with a carbonyl equivalent, such as phosgene (B1210022) or a carbonyldiimidazole (CDI), would lead to the formation of a trifluoromethyl-substituted imidazolidinone ring system. researchgate.netarkat-usa.org

Table 1: General Conditions for the Formation of Amides, Thioureas, and Imidazolidinones from Amines

| Derivative | Reagents | General Reaction Conditions |

| Amide | Acyl chloride, Anhydride | Base (e.g., triethylamine, pyridine), aprotic solvent (e.g., dichloromethane, THF), room temperature or gentle heating. |

| Thiourea | Isothiocyanate | Aprotic solvent (e.g., dichloromethane, THF), room temperature. |

| Imidazolidinone | Phosgene, Carbonyldiimidazole (CDI) | From a 1,2-diamine, often in a two-step process involving initial urea formation followed by cyclization, typically with heating. |

Strategic Use of Protecting Groups in Subsequent Reactions (e.g., Boc-protection)

In the multi-step synthesis of complex molecules, it is often necessary to protect one or more functional groups to prevent unwanted side reactions. For amino groups, the tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. mdpi.comnih.gov

The amino group of this compound or its derivatives can be protected as a Boc-carbamate by reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This protection strategy allows for subsequent chemical modifications at other positions of the molecule. For instance, after Boc-protection of the amino group, the nitrile functionality could be selectively transformed.

Table 2: Common Protecting Groups for Amines and Their Cleavage Conditions

| Protecting Group | Abbreviation | Protection Reagent | Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA, HCl) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Basic conditions (e.g., piperidine) |

| Carbobenzyloxy | Cbz, Z | Benzyl chloroformate | Catalytic hydrogenation (H₂, Pd/C) |

Academic Applications and Research Utility of 2 Amino 4,4,4 Trifluorobutanenitrile

Role as a Precursor for Non-Proteinogenic α-(Trifluoromethyl)-α-Amino Acids

2-Amino-4,4,4-trifluorobutanenitrile serves as a key starting material for the synthesis of non-proteinogenic, or unnatural, α-(trifluoromethyl)-α-amino acids. The nitrile functional group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, directly converting the aminonitrile to 2-amino-4,4,4-trifluorobutanoic acid. This resulting α-amino acid is a fluorinated analog of the proteinogenic amino acid leucine (B10760876), where the isopropyl group is replaced by a trifluoromethyl group. mdpi.com

| Precursor Compound | Resulting Non-Proteinogenic Amino Acid | Proteinogenic Analog | Key Transformation |

| This compound | 2-Amino-4,4,4-trifluorobutanoic acid | Leucine | Nitrile Hydrolysis |

Contribution to the Synthesis of Fluorinated Chiral Building Blocks

The development of methods to synthesize enantiomerically pure compounds is a cornerstone of modern organic chemistry and drug discovery. This compound is a valuable precursor for creating fluorinated chiral building blocks. google.com Chiral aminonitriles are broadly useful synthons that are increasingly found in bioactive molecules and pharmaceuticals. figshare.com

Through asymmetric synthesis, derivatives of this compound can be prepared in high enantiomeric purity. nih.gov For instance, the asymmetric Strecker reaction, which involves the addition of cyanide to an imine, can be employed to produce chiral α-aminonitriles. nih.gov These enantiopure fluorinated building blocks, particularly the resulting amino acids, are crucial for constructing complex molecules with specific three-dimensional arrangements, which is often a requirement for biological activity. enamine.net

Facilitation of Stereocontrolled Synthesis and Chiral Catalyst Development

Research has focused on the stereocontrolled synthesis of derivatives of this compound, particularly 2-amino-4,4,4-trifluorobutanoic acid. One prominent method involves the use of a recyclable chiral auxiliary. mdpi.comnih.gov In this approach, a glycine (B1666218) Schiff base is complexed with a Ni(II) metal center and a chiral ligand. This complex is then alkylated with a trifluoroethylating agent. The chiral auxiliary directs the alkylation to occur on a specific face of the complex, leading to a high degree of stereocontrol and producing the desired enantiomer. mdpi.comnih.gov

After the reaction, the chiral auxiliary can be recovered and reused, making the process more efficient and cost-effective. mdpi.com The development of such methods highlights how precursors like this compound are integral to advancing stereocontrolled synthetic strategies. These strategies are not only crucial for producing single-enantiomer drugs but also contribute to the broader field of asymmetric catalysis. mdpi.comnih.gov

Structural Motifs in Advanced Organic Synthesis Research

Precursors for Peptidomimetics in Academic Contexts

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides. They are often developed to overcome the limitations of peptides as drugs, such as poor metabolic stability and low bioavailability. The amino acid derived from this compound, 2-amino-4,4,4-trifluorobutanoic acid, is a valuable building block for creating peptidomimetics. mdpi.com

The trifluoromethyl (CF3) group is considered a bioisostere of the isopropyl group found in the natural amino acid leucine. mdpi.com This means that the CF3 group can mimic the size and shape of the isopropyl group, allowing the fluorinated amino acid to be substituted for leucine in a peptide sequence. This substitution can lead to peptidomimetics with enhanced properties, such as increased resistance to enzymatic degradation, without drastically altering the molecule's ability to bind to its biological target. mdpi.comresearchgate.net

| Fluorinated Amino Acid Derivative | Proteinogenic Amino Acid | Bioisosteric Groups | Application |

| 2-Amino-4,4,4-trifluorobutanoic acid | Leucine | Trifluoromethyl (CF3) and Isopropyl (i-Pr) | Peptidomimetic Design |

Building Block in Medicinal Chemistry Research and Drug Design Concepts

The strategic incorporation of fluorine into drug candidates has become a prevalent strategy in medicinal chemistry to enhance pharmacological properties. mdpi.comresearchgate.net Fluorinated building blocks derived from this compound are highly sought after for this purpose. The introduction of a trifluoromethyl group can significantly improve a molecule's metabolic stability, binding affinity, and bioavailability. mdpi.com

For example, the strong carbon-fluorine bond is resistant to metabolic cleavage, which can prolong the half-life of a drug in the body. psu.edu Furthermore, the high electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger interactions with its target receptor. As a result, this compound and its derivatives represent important structural motifs in the design of new pharmaceuticals, contributing to the development of more effective and durable therapeutic agents. mdpi.commdpi.com

Advanced Analytical and Theoretical Investigations of 2 Amino 4,4,4 Trifluorobutanenitrile

Spectroscopic Characterization Methodologies in Synthetic Research

The unambiguous structural confirmation of 2-Amino-4,4,4-trifluorobutanenitrile after synthesis relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and confirming the presence of fluorine.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the amino (-NH₂) protons, the methine proton at the chiral center (C2), and the methylene (B1212753) protons adjacent to the trifluoromethyl group (C3). The coupling between protons on adjacent carbons (C2-H and C3-H₂) and between protons and the fluorine atoms would result in complex splitting patterns (multiplets), which are invaluable for confirming the structure.

¹³C NMR: The carbon spectrum would display four unique signals corresponding to the nitrile carbon (C1), the chiral alpha-carbon (C2), the methylene carbon (C3), and the trifluoromethyl carbon (C4). The signal for the carbon atom bonded to fluorine (C4) would appear as a quartet due to one-bond coupling with the three fluorine atoms.

¹⁹F NMR: As a 100% abundant, spin-½ nucleus, ¹⁹F NMR is highly sensitive. biophysics.org It provides a distinct signal for the -CF₃ group, typically a triplet due to coupling with the adjacent methylene protons. The chemical shift of this signal is highly sensitive to the local electronic environment, making it an excellent probe for structural integrity. biophysics.orghuji.ac.il

Infrared (IR) Spectroscopy is used to identify the key functional groups present in the molecule. The IR spectrum of this compound would be characterized by specific absorption bands. For analogous aminonitrile compounds, typical stretching frequencies include two bands for the primary amine N-H stretch in the 3300-3500 cm⁻¹ region and a sharp, intense band for the nitrile (C≡N) stretch around 2210-2260 cm⁻¹. analis.com.my Strong absorption bands corresponding to C-F stretching are also expected in the 1000-1400 cm⁻¹ region. researchgate.netresearchgate.net

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. Using techniques like electrospray ionization (ESI), the molecule can be protonated to yield a molecular ion peak [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments on this ion would reveal characteristic fragmentation patterns, such as the loss of ammonia (B1221849) (NH₃) or hydrogen cyanide (HCN), which are diagnostic for amino acids and nitriles, respectively. unito.it

| Spectroscopic Technique | Functional Group / Structural Feature | Expected Observation |

|---|---|---|

| ¹H NMR | -CH(NH₂)-, -CH₂CF₃ | Complex multiplets due to H-H and H-F spin-spin coupling |

| ¹³C NMR | -C≡N, -CF₃ | Characteristic chemical shifts; quartet for -CF₃ due to ¹JCF coupling |

| ¹⁹F NMR | -CF₃ | Triplet due to coupling with adjacent -CH₂- protons |

| IR Spectroscopy | -NH₂, -C≡N, C-F | N-H stretches (~3300-3500 cm⁻¹), C≡N stretch (~2240 cm⁻¹), C-F stretches (~1000-1400 cm⁻¹) |

| Mass Spectrometry | Molecular Ion | [M+H]⁺ peak confirming molecular weight; characteristic fragmentation |

Computational Chemistry for Electronic Structure and Reactivity Profiling

Computational methods provide deep insights into molecular properties that are often difficult to probe experimentally. These theoretical investigations are crucial for understanding the electronic structure, stability, and intermolecular behavior of this compound.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. scirp.org By calculating the electron density, DFT can determine the optimized molecular geometry and various electronic properties. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. semanticscholar.orgyoutube.com A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. nih.gov For this compound, DFT calculations would map the distribution of these orbitals and quantify the energy gap, providing a theoretical basis for predicting its reactivity in synthetic transformations. Additionally, Molecular Electrostatic Potential (MEP) maps can be generated to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, further guiding predictions of its reactive sites. nih.gov

| DFT-Derived Parameter | Significance for this compound |

|---|---|

| EHOMO (Energy of HOMO) | Indicates electron-donating ability (nucleophilicity), likely localized on the amino group. |

| ELUMO (Energy of LUMO) | Indicates electron-accepting ability (electrophilicity), potentially influenced by the nitrile and trifluoromethyl groups. |

| ΔE (HOMO-LUMO Gap) | Predicts chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, identifying sites for nucleophilic and electrophilic attack. |

| Interaction Type | Description | Expected Contribution to Crystal Packing |

|---|---|---|

| N-H···N | Hydrogen bonding between the amino group of one molecule and the nitrile nitrogen of another. | Significant, directional interaction influencing crystal packing. |

| F···H | Weak hydrogen bonds or dipole-dipole interactions involving the trifluoromethyl group. | Potentially significant due to the high electronegativity of fluorine. |

| H···H | Van der Waals forces, typically the largest contributor to the surface area. | High percentage contribution, but non-directional. |

| C···H | Weak C-H···π or van der Waals interactions. | Moderate contribution to overall stability. |

Mechanistic Elucidation of Synthetic Transformations Involving the Compound

Understanding the reaction mechanisms for the formation of the 2-amino-4,4,4-trifluorobutane skeleton is essential for optimizing synthetic routes and yields. While specific studies on the synthesis of the nitrile are not widely available, the mechanism for the asymmetric synthesis of the closely related (S)-2-Amino-4,4,4-trifluorobutanoic acid provides significant insight. mdpi.com

This synthesis often employs a chiral auxiliary to control stereochemistry. A common strategy involves the alkylation of a Ni(II) complex of a glycine (B1666218) Schiff base. The mechanism proceeds as follows:

Deprotonation: A base removes the acidic proton from the α-carbon of the glycine moiety within the Ni(II) complex, generating a nucleophilic enolate.

Nucleophilic Attack: The generated enolate attacks the electrophilic carbon of an alkylating agent, such as 1,1,1-trifluoro-2-iodoethane (B141898) (CF₃CH₂I). This step forms the new carbon-carbon bond, creating the 4,4,4-trifluorobutane backbone. The chiral environment provided by the auxiliary and the metal complex directs the attack to preferentially form one stereoisomer.

Hydrolysis: The resulting alkylated Ni(II) complex is then disassembled, typically under acidic conditions, to release the desired 2-amino-4,4,4-trifluorobutanoic acid and regenerate the chiral auxiliary for reuse. mdpi.com

This mechanistic pathway highlights a robust method for constructing the core structure of this compound, demonstrating how stereocontrol can be achieved in the synthesis of complex fluorinated amino compounds.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes

The development of new synthetic methodologies for trifluoromethylated compounds is a central theme in modern organic chemistry. rsc.org For 2-Amino-4,4,4-trifluorobutanenitrile, future efforts will likely concentrate on creating more efficient, safer, and environmentally benign synthetic pathways. Current research in the broader field of trifluoromethylated amine synthesis points towards several promising directions:

Organocatalysis: The use of small organic molecules as catalysts for the asymmetric synthesis of chiral amines has gained significant traction. acs.orgacs.org Future research may lead to the development of organocatalysts specifically designed for the stereoselective synthesis of this compound, offering a metal-free and often milder alternative to traditional methods.

Biocatalysis: Enzyme-catalyzed reactions offer high selectivity and operate under green reaction conditions. rochester.edu The development of engineered enzymes for the synthesis of trifluoromethylated amines represents a promising avenue for the sustainable production of enantiomerically pure this compound. rochester.edu

Photoredox Catalysis: Visible-light-induced photoredox catalysis has emerged as a powerful tool for the formation of C-CF3 bonds. nih.gov Future methodologies could leverage this technology for the direct and efficient synthesis of this compound from simple precursors.

These emerging strategies aim to improve upon existing methods by increasing yield, reducing waste, and providing access to specific stereoisomers, which is crucial for pharmaceutical applications.

Exploration of Enhanced Catalytic Systems for Efficiency and Selectivity

Catalysis is at the heart of modern synthetic chemistry, and the synthesis of trifluoromethylated compounds is no exception. nih.gov The future of this compound synthesis will heavily rely on the discovery and optimization of novel catalytic systems that offer superior efficiency and selectivity.

Key areas of exploration include:

Transition Metal Catalysis: While already established, there is ongoing research to develop more active and versatile transition metal catalysts (e.g., based on palladium, copper, nickel) for trifluoromethylation reactions. rsc.orgresearchgate.net The focus will be on designing ligands that can control the reactivity and selectivity of the metal center, enabling the synthesis of this compound with high precision.

Phase-Transfer Catalysis: Chiral phase-transfer catalysts have shown great promise in the asymmetric synthesis of trifluoromethylated amino acids. nih.govbrandeis.edu This approach could be adapted for the enantioselective synthesis of this compound, providing a practical method for obtaining optically active forms of the compound.

Dual Catalysis Systems: Combining different catalytic modes, such as photoredox catalysis with organocatalysis or transition metal catalysis, can enable novel transformations that are not possible with a single catalyst. Such dual catalytic systems could open up new, more direct routes to this compound.

The table below summarizes potential catalytic systems and their advantages for the synthesis of trifluoromethylated aminonitriles.

| Catalytic System | Key Features | Potential Advantages for this compound Synthesis |

| Organocatalysis | Metal-free, mild reaction conditions, high enantioselectivity. acs.orgacs.org | Sustainable, access to chiral building blocks. |

| Transition Metal Catalysis | High efficiency, broad substrate scope, diverse reactivity. rsc.orgresearchgate.net | High yields, potential for novel reaction pathways. |

| Biocatalysis | High stereoselectivity, environmentally friendly, operates in aqueous media. rochester.edu | Green synthesis of enantiopure compounds. |

| Photoredox Catalysis | Uses visible light as a renewable energy source, mild reaction conditions. nih.gov | Access to radical pathways, novel bond formations. |

Expansion of Synthetic Utility Towards More Complex Molecular Architectures

This compound is a versatile building block, and future research will undoubtedly focus on expanding its applications in the synthesis of more complex and biologically active molecules. researchgate.net The presence of the trifluoromethyl group can significantly enhance the metabolic stability and binding affinity of drug candidates. mdpi.comwechemglobal.com

Emerging applications are anticipated in the following areas:

Peptidomimetics: The corresponding amino acid, 3,3,3-trifluoroalanine, derived from this compound, is a valuable component in the design of peptidomimetics with enhanced proteolytic stability. mdpi.comnih.gov

Heterocyclic Chemistry: The amino and nitrile functionalities of this compound make it an ideal precursor for the synthesis of a variety of trifluoromethylated heterocycles, which are privileged scaffolds in medicinal chemistry.

Asymmetric Synthesis: Chiral versions of this compound can serve as valuable starting materials for the stereoselective synthesis of complex molecules with multiple stereocenters. acs.org

The development of new reactions that utilize the unique reactivity of this compound will be crucial for unlocking its full potential as a synthetic intermediate.

Interdisciplinary Research Integrating this compound Chemistry

The unique properties imparted by the trifluoromethyl group make this compound a molecule of interest for various scientific disciplines. mdpi.com Future research will likely see increased collaboration between synthetic chemists and scientists in other fields.

Potential areas for interdisciplinary research include:

Medicinal Chemistry and Drug Discovery: In collaboration with biologists and pharmacologists, chemists can design and synthesize novel drug candidates based on the this compound scaffold to target a wide range of diseases. wechemglobal.com

Materials Science: The incorporation of trifluoromethyl groups can alter the physical and electronic properties of organic materials. Research in this area could lead to the development of new polymers, liquid crystals, or electronic materials with unique properties.

Chemical Biology: Trifluoromethylated probes derived from this compound could be used to study biological processes, such as enzyme mechanisms or protein-ligand interactions. The fluorine atoms can serve as useful NMR or imaging labels. nih.gov

The continued exploration of the chemistry and applications of this compound through interdisciplinary collaborations will undoubtedly lead to exciting new discoveries and technological advancements.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-4,4,4-trifluorobutanenitrile, and how can purity be maximized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Strecker synthesis. For example, fluorinated precursors like 4,4,4-trifluorobutanenitrile can undergo amination using ammonia or urea derivatives under controlled pH (8–10) and temperature (40–60°C). Purity optimization involves column chromatography (silica gel, hexane/ethyl acetate eluent) followed by recrystallization in ethanol/water mixtures. Yield improvements (70–85%) are achieved by monitoring reaction kinetics via HPLC .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Combine spectroscopic and computational methods:

- NMR : NMR reveals trifluoromethyl group symmetry (δ = -60 to -65 ppm). NMR confirms amine proton shifts (δ = 2.5–3.5 ppm) .

- IR : Stretching vibrations for nitrile (2240 cm) and amine (3350 cm) groups .

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model electron density distribution and HOMO-LUMO gaps, critical for predicting reactivity .

Q. What are the key stability considerations for this compound under experimental conditions?

- Methodological Answer : The trifluoromethyl group enhances thermal stability but introduces hydrolytic sensitivity. Store under inert gas (N/Ar) at 4°C. Avoid aqueous solutions at pH < 5 or > 9, as acidic/basic conditions degrade the nitrile group. Monitor decomposition via UV-Vis (λ = 260 nm) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer : The -CF group is electron-withdrawing, polarizing the nitrile carbon and enhancing susceptibility to nucleophiles (e.g., Grignard reagents). Kinetic studies (stopped-flow spectrometry) show a 3× faster reaction rate compared to non-fluorinated analogs. Competing pathways (e.g., elimination) are minimized by using aprotic solvents like THF .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., IC variability) often arise from differences in assay conditions. Standardize protocols:

- Buffer : Use 50 mM Tris-HCl (pH 7.4) with 0.01% Tween-20 to prevent aggregation.

- Control Experiments : Include fluorinated analogs (e.g., 3-amino-4,4,4-trifluorobutanenitrile) to isolate electronic vs. steric effects .

Q. How can computational models predict the compound’s interaction with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., cytochrome P450). Parameterize the force field to account for fluorine’s van der Waals radius (1.47 Å) and partial charges. Validate predictions with SPR (surface plasmon resonance) binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.